

Benzyl 4-bromobutyl ether CAS number and physical constants

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Compound of Interest

Compound Name: *Benzyl 4-bromobutyl ether*

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Benzyl 4-bromobutyl ether: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 4-bromobutyl ether**, a bifunctional organic compound valuable in synthetic organic chemistry, particularly in the construction of more complex molecules. This document outlines its physical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a visualization of the synthetic pathway.

Core Data: Physical Constants

A summary of the key physical and chemical properties of **Benzyl 4-bromobutyl ether** is presented in Table 1. These constants are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 60789-54-0 | [1][2][3] |
| Molecular Formula | C ₁₁ H ₁₅ BrO | [1] |
| Molecular Weight | 243.14 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 103-105 °C at 0.3 mmHg | [1] |
| Density | 1.275 g/mL at 25 °C | [1] |
| Refractive Index | n ₂₀ /D 1.529 | [1] |
| Synonyms | 4-Benzyloxybutyl Bromide, (4-Bromobutoxymethyl)benzene | [2] |

Synthetic Protocol: Williamson Ether Synthesis

The synthesis of **Benzyl 4-bromobutyl ether** can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[2][4] In this proposed protocol, sodium benzoate is reacted with an excess of 1,4-dibromobutane. The use of a phase transfer catalyst can improve the reaction efficiency.

Materials:

- Benzyl alcohol
- Sodium hydride (NaH)
- 1,4-Dibromobutane
- Anhydrous tetrahydrofuran (THF)
- Tetrabutylammonium iodide (TBAI) (optional, as a phase transfer catalyst)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or ethyl acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

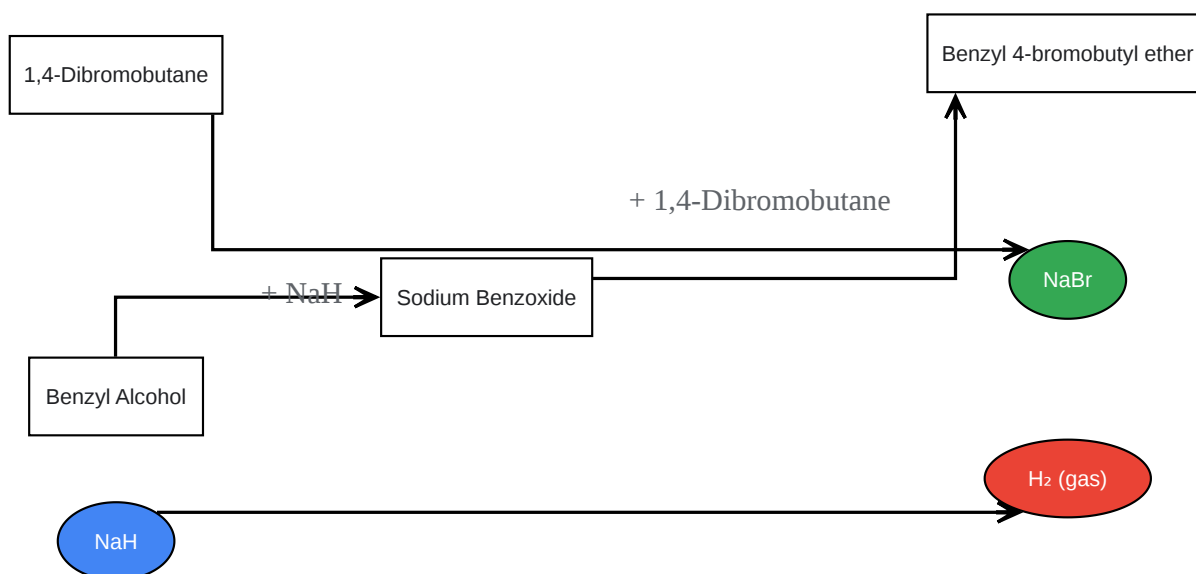
Procedure:

- **Alkoxide Formation:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 equivalent) in anhydrous THF. To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath). The mixture is then stirred at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium benzoxide.
- **Etherification:** To the freshly prepared sodium benzoxide solution, add 1,4-dibromobutane (3.0-5.0 equivalents). The large excess of the dibromide is used to minimize the formation of the bis-ether byproduct. If a phase transfer catalyst is used, add tetrabutylammonium iodide (0.1 equivalents) at this stage.
- **Reaction:** The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate. The organic layer is washed sequentially with water and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure **Benzyl 4-bromobutyl ether**.

Reaction Visualization

The following diagram illustrates the Williamson ether synthesis pathway for the formation of **Benzyl 4-bromobutyl ether** from benzyl alcohol and 1,4-dibromobutane.



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Caption: Williamson Ether Synthesis of **Benzyl 4-bromobutyl ether**.

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